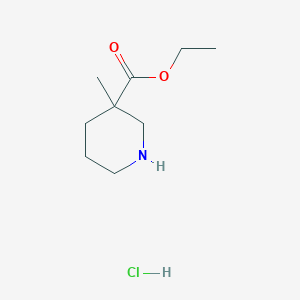

Ethyl 3-methylpiperidine-3-carboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-methylpiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-3-12-8(11)9(2)5-4-6-10-7-9;/h10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAHPPZMOMRABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50741592 | |

| Record name | Ethyl 3-methylpiperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176523-95-8 | |

| Record name | Ethyl 3-methylpiperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Ethyl 3-Methylpiperidine-3-Carboxylate Hydrochloride: Properties, Synthesis, and Handling

Prepared by: Gemini, Senior Application Scientist

Abstract: Ethyl 3-methylpiperidine-3-carboxylate hydrochloride (CAS No: 176523-95-8) is a heterocyclic compound of significant interest in pharmaceutical research and development. As a substituted piperidine, it serves as a valuable building block for the synthesis of more complex molecules, leveraging the piperidine scaffold's proven importance in medicinal chemistry.[1][2][3] This guide provides an in-depth analysis of its fundamental properties, offers a representative synthetic pathway with a detailed experimental protocol, discusses its spectroscopic signatures, and outlines its applications and safe handling procedures. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize such building blocks in their discovery pipelines.

Core Physicochemical Properties

This compound is the salt form of the corresponding secondary amine. The hydrochloride salt is typically preferred in laboratory settings for its enhanced stability and improved solubility in polar solvents compared to the free base. It is a chiral molecule containing a quaternary stereocenter at the C3 position of the piperidine ring. While often supplied as a racemate, enantiomerically pure forms can be prepared through asymmetric synthesis or chiral resolution.[4][5]

Key physicochemical data are summarized in the table below. It is important to note that while some properties like melting point and specific solubility values are not consistently reported across public databases, we can infer expected characteristics based on its structure and data from analogous compounds.[6]

| Property | Value | Source(s) |

| CAS Number | 176523-95-8 | [7] |

| Molecular Formula | C₉H₁₈ClNO₂ | [7] |

| Molecular Weight | 207.70 g/mol | [7] |

| Appearance | White to yellow solid | [7] |

| Melting Point | Not widely reported; expected to be >100 °C | |

| Solubility | Expected to be soluble in water, methanol, and ethanol. Limited solubility in nonpolar organic solvents. | |

| Storage | Store in a cool, dry place, sealed under an inert atmosphere. | |

| SMILES | CCOC(=O)C1(CCCNC1)C.Cl | [7] |

Molecular Structure and Spectroscopic Characterization

The structure of this compound combines several key functional groups that give rise to a distinct spectroscopic fingerprint. Understanding these expected signatures is critical for reaction monitoring and quality control.

Caption: Key functional groups for spectroscopic analysis.

Predictive ¹H NMR Analysis

-

Ethyl Ester Protons: A quartet integrating to 2H is expected around δ 4.1-4.3 ppm (–O–CH₂ –CH₃), coupled to a triplet integrating to 3H around δ 1.2-1.4 ppm (–O–CH₂–CH₃ ).

-

C3-Methyl Protons: A sharp singlet integrating to 3H is expected around δ 1.3-1.5 ppm. This signal is a singlet because it is attached to a quaternary carbon with no adjacent protons.

-

Piperidine Ring Protons: These will appear as a series of complex, overlapping multiplets between δ 1.6 and δ 3.6 ppm. The protons on carbons adjacent to the nitrogen (C2 and C6) will be the most downfield.

-

Ammonium Protons (N-H₂⁺): Two broad signals, often exchangeable with D₂O, are expected in the downfield region (typically δ 8.0-9.5 ppm), depending on the solvent and concentration.

Predictive ¹³C NMR Analysis

-

Ester Carbonyl: A signal around δ 172-175 ppm.

-

Ester Alkoxy Carbons: The –C H₂–O– carbon will appear around δ 60-62 ppm, and the –CH₂–C H₃ carbon will be upfield around δ 14-15 ppm.

-

Quaternary Carbon (C3): A signal in the δ 40-45 ppm range.

-

Piperidine Ring Carbons: Signals for C2, C4, C5, and C6 will appear in the δ 20-55 ppm range.

-

C3-Methyl Carbon: An upfield signal around δ 20-25 ppm.

Predictive FT-IR Analysis

-

C=O Stretch (Ester): A strong, sharp absorption band around 1730-1745 cm⁻¹.

-

N-H Stretch (Ammonium Salt): A very broad and strong series of bands from approximately 2400-2800 cm⁻¹. This is characteristic of a secondary ammonium salt.

-

C-H Stretch (Aliphatic): Multiple bands just below 3000 cm⁻¹.

-

C-O Stretch (Ester): A strong band in the 1150-1250 cm⁻¹ region.

Mass Spectrometry (MS)

When analyzed by techniques like Electrospray Ionization (ESI-MS), the molecule will be detected as the cation of the free base (after loss of HCl). The expected exact mass for the [M-Cl]⁺ ion (C₉H₁₇NO₂⁺) is approximately 171.1259.

Synthesis and Chemical Reactivity

The synthesis of 3-alkyl-3-carboxypiperidines is a well-established area of organic chemistry, often beginning with appropriately substituted pyridine precursors.[2][8] The following represents a robust and common approach to synthesize the target compound.

Caption: A representative workflow for the synthesis of the target compound.

Representative Synthetic Protocol

This protocol describes the reduction of a pyridine ring followed by salt formation. The choice of catalyst and solvent is critical for achieving high yield and purity. Acetic acid as a solvent often facilitates the hydrogenation of pyridine rings.[9]

Step 1: Synthesis of Ethyl 3-methylpiperidine-3-carboxylate (Free Base)

-

Reactor Setup: To a hydrogenation vessel, add ethyl 3-methylpicolinate (1.0 eq).

-

Solvent and Catalyst Addition: Under an inert atmosphere (e.g., Argon), add glacial acetic acid as the solvent. Carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst, ~5 mol%).

-

Causality: PtO₂ is an effective catalyst for pyridine ring reduction. Acetic acid helps maintain the substrate's solubility and can activate the catalyst.

-

-

Hydrogenation: Seal the vessel, purge with hydrogen gas (H₂), and then pressurize to 50-60 psi.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like GC-MS or TLC (after a basic workup of an aliquot).

-

Trustworthiness: The reaction is considered complete when hydrogen uptake ceases. This provides a self-validating endpoint.

-

-

Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvents. Dissolve the residue in water and basify to pH >10 with cold 2M NaOH. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base as an oil.

Step 2: Formation of this compound

-

Dissolution: Dissolve the crude free base from Step 1 in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.

-

Precipitation: Cool the solution in an ice bath. Slowly add a solution of 2M HCl in diethyl ether (or a calculated amount of acetyl chloride) dropwise with stirring. A white precipitate will form.

-

Causality: The basic nitrogen of the piperidine is protonated by HCl, forming the insoluble ammonium salt which precipitates from the nonpolar solvent.

-

-

Isolation and Purification: Continue stirring in the ice bath for 30 minutes. Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Drying: Dry the resulting white solid under vacuum to yield the final hydrochloride product. Purity can be further enhanced by recrystallization from a solvent system like ethanol/ether.

Applications in Medicinal Chemistry and Drug Development

The piperidine ring is one of the most ubiquitous saturated heterocycles found in marketed pharmaceuticals and natural products.[1][2] Its significance stems from several key features:

-

Three-Dimensionality: Unlike flat aromatic rings, the chair-like conformation of the piperidine scaffold provides a defined three-dimensional architecture. This allows for precise spatial orientation of substituents to optimize interactions with the complex binding pockets of biological targets like enzymes and receptors.[1][8]

-

Physicochemical Modulation: The basic nitrogen atom is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate the formation of critical salt-bridge interactions with acidic residues in proteins.[10]

-

Structural Versatility: The piperidine ring can be substituted at multiple positions. The C3 position, as in this molecule, is a key vector for introducing diversity. The presence of a quaternary center creates a specific stereochemical environment that can be crucial for potency and selectivity.[10][11]

This compound serves as a starting point for building a diverse range of potential therapeutics, including compounds targeting the central nervous system, cardiovascular diseases, and infectious agents.[1][12]

Safety, Handling, and Storage

As a chemical intermediate, this compound should be handled with appropriate care in a laboratory setting.

| Safety Aspect | Guideline |

| Pictograms | GHS07 (Exclamation Mark) is often associated with related compounds. |

| Signal Word | Warning |

| Hazard Statements | May be harmful if swallowed (H302). May cause skin and eye irritation. |

| Precautionary Measures | Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust. |

| Storage | Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials (e.g., strong oxidizing agents, strong bases). Storage under an inert gas like argon or nitrogen is recommended for long-term stability. |

Causality for Storage Conditions: The ester functional group is susceptible to hydrolysis, particularly in the presence of moisture. The hydrochloride salt is hygroscopic. Therefore, storage in a dry, inert environment is crucial to maintain the compound's integrity.

Conclusion

This compound is a foundational building block for advanced chemical synthesis. Its defined structure, featuring a chiral quaternary center on a privileged piperidine scaffold, makes it highly valuable for constructing novel molecular entities in drug discovery. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (R)-ethyl 3-Methylpiperidine-3-carboxylate CAS#: 297172-01-1 [m.chemicalbook.com]

- 5. (R)-Ethyl 3-methylpiperidine-3-carboxylate | C9H17NO2 | CID 23389261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.indiamart.com [m.indiamart.com]

- 7. Page loading... [guidechem.com]

- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. thieme-connect.com [thieme-connect.com]

- 11. ajchem-a.com [ajchem-a.com]

- 12. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of ethyl 3-methylpiperidine-3-carboxylate hydrochloride

An In-depth Technical Guide to the Synthesis of Ethyl 3-Methylpiperidine-3-carboxylate Hydrochloride

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Specifically, 3,3-disubstituted piperidine derivatives, such as ethyl 3-methylpiperidine-3-carboxylate, serve as crucial chiral building blocks for creating complex molecules with precise three-dimensional orientations.[3] The incorporation of a quaternary center at the C3 position introduces conformational rigidity and steric hindrance, which can significantly influence a molecule's binding affinity and selectivity for its biological target.

This technical guide provides a comprehensive, field-proven methodology for the . We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the critical parameters that ensure a robust and reproducible synthesis. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to obtaining this valuable synthetic intermediate.

Strategic Overview: A Retrosynthetic Approach

A robust synthesis begins with a logical disconnection strategy. The target molecule, this compound, can be retrosynthetically disconnected as illustrated below. The primary strategy involves the sequential functionalization of a pre-existing piperidine ring, which is a more direct and controllable approach than constructing the ring from an acyclic precursor.

Caption: Retrosynthetic analysis of the target compound.

This strategy hinges on four key transformations:

-

N-Protection: Masking the reactive secondary amine to prevent interference in subsequent steps.

-

α-Methylation: Introduction of the methyl group at the C3 position via enolate chemistry.

-

N-Deprotection: Removal of the protecting group to yield the secondary amine.

-

Salt Formation: Conversion to the hydrochloride salt for improved stability, crystallinity, and handling.

Part 1: N-Protection of Ethyl Nipecotate

Expertise & Causality: The synthesis commences with the protection of the piperidine nitrogen. The benzyl group (Bn) is an ideal choice for this role due to its robustness under various reaction conditions (e.g., strongly basic conditions required for methylation) and its facile removal via catalytic hydrogenolysis, a clean reaction that produces toluene as the only byproduct.[4][5] The reaction is a standard nucleophilic substitution where the piperidine nitrogen displaces a bromide ion from benzyl bromide. A mild base, such as potassium carbonate (K₂CO₃), is employed to scavenge the HBr generated, driving the reaction to completion.

Experimental Protocol: Synthesis of Ethyl 1-Benzylpiperidine-3-carboxylate

-

Reaction Setup: To a round-bottom flask charged with ethyl piperidine-3-carboxylate (ethyl nipecotate, 1.0 eq.)[6][7] and anhydrous potassium carbonate (2.0 eq.), add a suitable aprotic solvent such as acetonitrile or DMF.

-

Reagent Addition: While stirring vigorously, add benzyl bromide (1.1 eq.) dropwise at room temperature.

-

Reaction Execution: Heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup and Isolation: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield ethyl 1-benzylpiperidine-3-carboxylate as an oil, which can often be used in the next step without further purification.

Part 2: α-Methylation of the Protected Piperidine

Expertise & Causality: The introduction of the methyl group at the C3 position is the most critical step, creating the key quaternary carbon center. This is achieved via an α-alkylation reaction. A strong, non-nucleophilic base is required to deprotonate the α-carbon (C3) to form a reactive enolate without competing in a nucleophilic attack on the ester carbonyl. Lithium diisopropylamide (LDA) is the base of choice for this purpose. It is sterically hindered and a very strong base, ensuring rapid and quantitative enolate formation at low temperatures, which minimizes side reactions. The reaction must be conducted under strictly anhydrous conditions at low temperature (-78 °C) to prevent quenching of the LDA and the enolate, and to control reactivity. The formed enolate then acts as a nucleophile, attacking methyl iodide in a classic Sₙ2 reaction to install the methyl group.

Experimental Protocol: Synthesis of Ethyl 1-Benzyl-3-methylpiperidine-3-carboxylate

-

Anhydrous Setup: Assemble an oven-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Enolate Formation: Dissolve ethyl 1-benzylpiperidine-3-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of LDA (1.2 eq.) in THF. Add the LDA solution dropwise to the ester solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.

-

Alkylation: Add methyl iodide (1.5 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at this temperature for 2-3 hours, then warm slowly to room temperature.

-

Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After filtration and solvent evaporation, the crude product is purified by column chromatography on silica gel to afford pure ethyl 1-benzyl-3-methylpiperidine-3-carboxylate.

Part 3: N-Debenzylation via Catalytic Hydrogenation

Expertise & Causality: The final step in synthesizing the free base is the removal of the benzyl protecting group. Catalytic hydrogenation is the most efficient and clean method for this transformation.[8] The reaction involves the use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The benzyl C-N bond is susceptible to hydrogenolysis, where it is cleaved and saturated with hydrogen atoms, releasing the free piperidine and toluene. Ethanol or methanol are common solvents for this reaction. The process is self-validating as the reaction can be monitored by the cessation of hydrogen uptake.

Experimental Protocol: Synthesis of Ethyl 3-Methylpiperidine-3-carboxylate

-

Reaction Setup: Dissolve ethyl 1-benzyl-3-methylpiperidine-3-carboxylate (1.0 eq.) in ethanol in a hydrogenation vessel.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Secure the vessel to a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with hydrogen gas, and then maintain a hydrogen pressure of 40-50 psi. Agitate the mixture at room temperature until hydrogen uptake ceases (typically 12-24 hours).

-

Isolation: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol. Concentrate the filtrate under reduced pressure to yield the desired ethyl 3-methylpiperidine-3-carboxylate as a free base.

Part 4: Hydrochloride Salt Formation

Expertise & Causality: The free base is often an oil and can be susceptible to air oxidation or difficult to handle and weigh accurately. Converting it to its hydrochloride salt provides a stable, crystalline solid that is easier to purify, store, and handle.[9][10] This is achieved by treating a solution of the amine with hydrochloric acid, typically as a solution in an organic solvent like diethyl ether or isopropanol, to precipitate the salt.

Experimental Protocol: Synthesis of this compound

-

Solution Preparation: Dissolve the crude ethyl 3-methylpiperidine-3-carboxylate free base in anhydrous diethyl ether or ethyl acetate.

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in diethyl ether (e.g., 2 M) or concentrated HCl dropwise with stirring until the solution becomes acidic (test with pH paper).

-

Precipitation and Isolation: A white precipitate of the hydrochloride salt will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum to yield the final product, this compound.

Workflow Visualization and Data Summary

The entire synthetic sequence is summarized in the workflow diagram below.

Caption: Step-by-step synthetic workflow.

Table 1: Summary of Reaction Parameters

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Time | Expected Yield (%) |

| N-Protection | Benzyl bromide, K₂CO₃ | Acetonitrile | 70 | 4-6 h | 90-95% |

| α-Methylation | LDA, Methyl iodide | THF | -78 to RT | 4-5 h | 75-85% |

| N-Debenzylation | H₂ (50 psi), 10% Pd/C | Ethanol | Room Temp | 12-24 h | 90-98% |

| Salt Formation | HCl in Ether | Diethyl Ether | 0 | 0.5 h | >95% |

Conclusion

This guide outlines a reliable and scalable four-step synthesis for this compound starting from commercially available ethyl nipecotate. The presented methodology is built on fundamental principles of organic chemistry, including nitrogen protection, enolate alkylation, and catalytic hydrogenolysis. By detailing the causality behind each experimental choice and providing robust protocols, this document serves as a practical resource for chemists in the pharmaceutical and fine chemical industries, enabling the efficient production of this key synthetic intermediate.

References

- US3161644A - 1-benzyl-4-substituted piperidines.

- CN1583742A - Method for preparing 4-piperidyl piperidine.

- Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts.

- (S)

- What is the synthesis method of Ethyl N-benzyl-3-oxo-4-piperidine-carboxyl

- CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

- Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium C

- Ethyl 3-piperidinecarboxyl

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- This compound 176523-95-8 wiki. Guidechem.

- 5006-62-2|Ethyl piperidine-3-carboxyl

- (S)

- Ethyl (3S)

- 3-Methylpiperidine-2-carboxylic Acid. Benchchem.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. US3161644A - 1-benzyl-4-substituted piperidines - Google Patents [patents.google.com]

- 5. nacatsoc.org [nacatsoc.org]

- 6. (S)-エチル ピペリジン-3-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 5006-62-2|Ethyl piperidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

A Technical Guide to Ethyl 3-Methylpiperidine-3-carboxylate Hydrochloride: Synthesis, Characterization, and Applications in Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable building block for targeting a wide array of biological receptors. This guide provides an in-depth technical overview of a specific, valuable derivative: ethyl 3-methylpiperidine-3-carboxylate hydrochloride (CAS No. 176523-95-8). We will explore its chemical structure and properties, detail a robust synthetic pathway, discuss its analytical characterization, and examine its role as a key intermediate in the development of complex pharmaceutical molecules. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds.

Introduction: The Significance of the 3,3-Disubstituted Piperidine Scaffold

The strategic placement of substituents on the piperidine ring is a cornerstone of modern drug design. While substitution at the 1- (nitrogen) and 4-positions is common, the creation of a quaternary center, particularly at the 3-position, offers unique advantages. A C3-quaternary center, as found in ethyl 3-methylpiperidine-3-carboxylate, introduces a fixed stereochemical point that can enforce a specific conformation on the piperidine ring. This conformational constraint can be crucial for enhancing binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.

This compound serves as a versatile building block. The ethyl ester provides a handle for further chemical modification, such as conversion to amides, carboxylic acids, or alcohols, while the secondary amine of the piperidine ring allows for the introduction of diverse substituents (R-groups) to explore structure-activity relationships (SAR). The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a crystalline solid.[2]

This guide will provide the necessary technical details to synthesize, characterize, and strategically employ this valuable intermediate in drug discovery programs.

Chemical Properties and Structure Elucidation

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 176523-95-8 | [2] |

| Molecular Formula | C₉H₁₈ClNO₂ | [2] |

| Molecular Weight | 207.70 g/mol | |

| Appearance | White to yellow solid | [2] |

| Canonical SMILES | CCOC(=O)C1(CCCNC1)C.Cl | [2] |

| InChI Key | IPAHPPZMOMRABY-UHFFFAOYSA-N | [2] |

Structural Confirmation by Spectroscopic Methods

Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside Mass Spectrometry (MS).

Note: Publicly available, experimentally verified spectra for this specific compound are scarce. The data presented below is representative and based on the analysis of structurally similar compounds and established chemical shift principles. Researchers must confirm the identity of their synthesized material through their own analytical characterization.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm), a singlet for the C3-methyl group around 1.1-1.3 ppm, and a series of multiplets for the piperidine ring protons between 1.5 and 3.5 ppm. The protons on the carbons adjacent to the nitrogen (C2 and C6) would appear further downfield. The NH proton signal can be broad and its position variable.

-

¹³C NMR: The carbon NMR spectrum would be expected to show a signal for the ester carbonyl carbon around 174-176 ppm. The quaternary carbon at the 3-position would appear around 40-45 ppm. The carbons of the ethyl group would be seen at approximately 61 ppm (-OCH₂-) and 14 ppm (-CH₃). The C3-methyl group would have a shift around 20-25 ppm. The piperidine ring carbons (C2, C4, C5, C6) would appear in the 25-55 ppm range.

Table of Representative Analytical Data:

| Analysis Type | Data |

| ¹H NMR | Representative shifts (δ, ppm): 4.15 (q, 2H), 3.40-3.10 (m, 4H), 2.10-1.60 (m, 4H), 1.25 (t, 3H), 1.20 (s, 3H). Note: NH proton may be broad or exchange. |

| ¹³C NMR | Representative shifts (δ, ppm): 175.0 (C=O), 61.2 (OCH₂), 52.5 (C2/C6), 45.0 (C2/C6), 42.0 (C3), 35.0 (C4/C5), 25.0 (C4/C5), 22.0 (C3-CH₃), 14.1 (OCH₂CH₃). |

| IR Spectroscopy | Key peaks (cm⁻¹): ~2700-2400 (N-H stretch, hydrochloride salt), ~1730 (C=O stretch, ester), ~1200 (C-O stretch). |

| Mass Spectrometry | [M+H]⁺ (free base) calculated for C₉H₁₇NO₂: 172.13; observed m/z ~172. |

Synthesis and Purification

-

N-Protection: The secondary amine of the piperidine ring is first protected to prevent it from interfering with the subsequent alkylation step. A common and effective protecting group for this purpose is the benzyloxycarbonyl (Cbz or Z) group.

-

α-Alkylation: The carbon at the 3-position (alpha to the ester carbonyl) is deprotonated using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form an enolate. This enolate is then trapped with an electrophile, methyl iodide, to install the methyl group at the C3 position, creating the desired quaternary center.

-

Deprotection and Salt Formation: The Cbz protecting group is removed via catalytic hydrogenation. The resulting free secondary amine is then treated with hydrochloric acid to yield the final hydrochloride salt.

The proposed workflow is illustrated in the diagram below.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is representative and constructed from analogous procedures. All laboratory work should be conducted by trained personnel with appropriate safety precautions in a well-ventilated fume hood.

Step 1: Synthesis of Ethyl 1-(benzyloxycarbonyl)piperidine-3-carboxylate

-

To a stirred solution of ethyl piperidine-3-carboxylate (1 equiv.) in a suitable solvent (e.g., dichloromethane or a biphasic system of ethyl acetate and water) at 0 °C, add sodium bicarbonate (2.5 equiv.).

-

Slowly add benzyl chloroformate (1.1 equiv.) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

If a biphasic system is used, separate the organic layer. If dichloromethane is used, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Cbz protected intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate

-

Prepare a solution of Lithium Diisopropylamide (LDA) in situ by adding n-butyllithium (1.1 equiv.) to a solution of diisopropylamine (1.2 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (Argon or Nitrogen).

-

Slowly add a solution of the N-Cbz protected intermediate from Step 1 (1 equiv.) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (1.5 equiv.) dropwise to the reaction mixture at -78 °C.

-

Stir at -78 °C for 2-4 hours, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product into ethyl acetate. Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired methylated product.

Step 3: Synthesis of this compound

-

Dissolve the purified product from Step 2 (1 equiv.) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC or LC-MS analysis indicates complete removal of the Cbz group.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the free base as an oil.

-

Dissolve the resulting oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, this compound.

Applications in Medicinal Chemistry and Drug Development

While specific, publicly disclosed APIs derived directly from this compound are not prominent, its value lies in its potential as a key intermediate. The 3,3-disubstituted piperidine motif is present in various biologically active molecules. For example, related structures are found in compounds targeting the central nervous system. A US patent describes the synthesis of complex morphine analogs utilizing a substituted 1-methylpiperidine-3-carboxylate as a key intermediate, highlighting the utility of this scaffold in constructing polycyclic systems.[3]

The synthetic handles on the molecule allow for diverse derivatization strategies:

-

N-Alkylation/Arylation: The secondary amine can be functionalized to introduce groups that can interact with specific pockets of a target protein or modulate physicochemical properties like solubility and cell permeability.

-

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can act as a bioisostere for other functional groups or form key hydrogen bonds. Alternatively, it can be converted into a wide range of amides through coupling with various amines, a common strategy for building out molecular complexity and exploring SAR.

-

Reduction: The ester can be reduced to the primary alcohol, providing another point for diversification or for introducing a different type of interaction (e.g., a hydrogen bond donor).

Caption: Key derivatization pathways for the core scaffold.

Safety, Handling, and Storage

This compound should be handled in accordance with standard laboratory safety procedures.

-

Safety: The compound is classified as Acute Toxicity 4, Oral. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Handling: Handle in a well-ventilated area, preferably a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt form is generally stable under these conditions.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its 3,3-disubstituted piperidine core provides a conformationally constrained scaffold that is attractive for the design of potent and selective therapeutic agents. While detailed synthetic and analytical reports in primary literature are sparse, this guide has presented a logical, well-grounded synthetic pathway and outlined the key analytical methods for its characterization. The multiple functionalization points on the molecule ensure its utility in generating diverse chemical libraries for the exploration of structure-activity relationships, making it a compound of significant interest for researchers in the pharmaceutical sciences.

References

-

PubChem. (R)-Ethyl 3-methylpiperidine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Sperry, J., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available at: [Link]

- Gates, M., et al. (1984). US Patent 4,435,572A: Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. Google Patents.

-

Singh, S., et al. (2014). An improved and simple route for the synthesis of 3-quinuclidinone hydrochloride. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 3-Methylpiperidine-3-carboxylate Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ethyl 3-methylpiperidine-3-carboxylate hydrochloride, a key building block in modern medicinal chemistry. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a robust understanding for its application in research and development.

Core Molecular Attributes

This compound is a piperidine derivative valued for its utility as a scaffold in the synthesis of complex molecular architectures. Its structural features, particularly the chiral center at the 3-position when resolved, offer opportunities for stereospecific interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These parameters are critical for handling, formulation, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈ClNO₂ | [1][2][3] |

| Molecular Weight | 207.70 g/mol | [2][3] |

| CAS Number | 176523-95-8 | [1][2] |

| Appearance | White to off-white or light yellow solid | [1] |

| Storage | Store at room temperature in a dry, sealed container | [2] |

Synthesis and Purification

The synthesis of this compound is conceptually straightforward, typically involving the reduction of a pyridine precursor followed by salt formation. The following protocol is a validated approach, emphasizing safety and yield.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Synthetic workflow for Ethyl 3-Methylpiperidine-3-carboxylate HCl.

Detailed Experimental Protocol

Step 1: Catalytic Hydrogenation of Ethyl 3-Methylnicotinate

-

Reactor Setup: To a high-pressure hydrogenation vessel, add ethyl 3-methylnicotinate.

-

Catalyst and Solvent: Under an inert atmosphere (e.g., Argon or Nitrogen), add 5-10% Palladium on carbon (Pd/C) catalyst (typically 5 mol%). Add anhydrous ethanol as the solvent.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to a moderate temperature (e.g., 50-70 °C).

-

Reaction Monitoring: Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-methylpiperidine-3-carboxylate as an oil (the free base).

Causality Behind Choices: The use of a palladium on carbon catalyst is standard for the hydrogenation of pyridine rings due to its high activity and selectivity. Ethanol is a common solvent as it readily dissolves the starting material and is relatively inert under these conditions.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude free base in a suitable anhydrous aprotic solvent such as diethyl ether or ethyl acetate.

-

Acidification: To the stirred solution, add a solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise at 0 °C.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

-

Isolation and Drying: Collect the solid by filtration, wash with the anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material or byproducts, and dry under vacuum to yield the final product.

Trustworthiness of Protocol: This two-step procedure is a well-established and reliable method for the synthesis of piperidine derivatives from their corresponding pyridine precursors and subsequent conversion to their hydrochloride salts, which are often more stable and easier to handle than the free bases.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected outcomes from standard analytical techniques.

Spectroscopic Data

While a dedicated spectrum for the title compound is not publicly available, the expected spectral characteristics can be inferred from data on closely related structures.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Ethyl group: A triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (CH₂). - Methyl group at C3: A singlet around 1.1-1.3 ppm. - Piperidine ring protons: A complex series of multiplets between 1.5 and 3.5 ppm. The protons alpha to the nitrogen will be the most downfield. - N-H proton: A broad singlet, which may be exchangeable with D₂O. |

| ¹³C NMR | - Ethyl group: Signals around 14 ppm (CH₃) and 60-61 ppm (CH₂). - Methyl group at C3: A signal around 20-25 ppm. - Piperidine ring carbons: Signals in the range of 25-55 ppm. The carbons alpha to the nitrogen will be in the lower end of this range (around 45-55 ppm). - Quaternary carbon at C3: A signal around 40-45 ppm. - Carbonyl carbon: A signal in the range of 170-175 ppm. |

| Mass Spec. (ESI+) | - Molecular Ion Peak (M+H)⁺: Expected at m/z 172.13 (for the free base). - Major Fragments: Loss of the ethyl group (-29), the ethoxy group (-45), or the entire ester group (-73). Fragmentation of the piperidine ring is also expected. |

| IR Spectroscopy | - N-H stretch: A broad absorption around 3200-3400 cm⁻¹ (may be obscured by the hydrochloride salt). - C-H stretch: Absorptions around 2800-3000 cm⁻¹. - C=O stretch (ester): A strong, sharp absorption around 1730-1740 cm⁻¹. - C-N stretch: An absorption in the region of 1000-1200 cm⁻¹. |

Purity Assessment

Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometric detector. A single major peak with a purity of >95% is generally considered acceptable for most research applications. Elemental analysis can also be performed to confirm the empirical formula.

Applications in Drug Discovery and Development

This compound serves as a crucial scaffold in the design and synthesis of novel therapeutic agents. The piperidine moiety is a common feature in many approved drugs due to its favorable physicochemical properties and its ability to adopt well-defined three-dimensional conformations.

Role as a Synthetic Building Block

The ester functionality provides a handle for further chemical modifications, such as amide bond formation or reduction to an alcohol. The secondary amine of the piperidine ring can be functionalized through N-alkylation or N-acylation, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Caption: Structure-Activity Relationship (SAR) exploration using the scaffold.

Therapeutic Areas of Interest

The chiral variants of this compound have been notably employed in the development of:

-

Dipeptidyl peptidase-4 (DPP-4) inhibitors: These are used in the treatment of type 2 diabetes. The piperidine scaffold can mimic the proline residue of natural substrates.

-

GABA Receptor Modulators: These have potential applications in treating neurological and psychiatric disorders such as anxiety and epilepsy. The rigid piperidine ring can help in positioning key pharmacophoric elements for optimal interaction with the receptor.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis, coupled with the potential for diverse functionalization, makes it an attractive starting point for the development of novel therapeutics. A thorough understanding of its chemical properties, synthesis, and analytical characterization is paramount for its effective application in drug discovery programs.

References

Sources

An In-depth Technical Guide to Ethyl 3-Methylpiperidine-3-carboxylate Hydrochloride (CAS: 176523-95-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Chiral Scaffold

Ethyl 3-methylpiperidine-3-carboxylate hydrochloride, with CAS number 176523-95-8, is a heterocyclic building block of significant interest in modern medicinal chemistry. As a substituted piperidine, it belongs to a class of compounds that are foundational structural motifs in a vast array of pharmaceuticals, particularly those targeting the central nervous system.[1] The piperidine ring's conformational flexibility and its ability to engage in diverse intermolecular interactions make it a privileged scaffold in drug design.[1] This guide provides a comprehensive technical overview of its synthesis, characterization, and applications, offering field-proven insights for its effective utilization in research and drug development.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 176523-95-8 | [2] |

| Molecular Formula | C₉H₁₈ClNO₂ | [2] |

| Molecular Weight | 207.70 g/mol | [2] |

| Appearance | White to yellow solid | [2] |

| IUPAC Name | This compound | |

| InChI Key | IPAHPPZMOMRABY-UHFFFAOYSA-N | [2] |

Safety and Handling

This compound is classified as harmful and requires careful handling in a well-ventilated laboratory environment.

| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Statements |

| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |

| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362 |

| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |

| STOT SE 3 | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405 |

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[1]

Strategic Synthesis and Mechanistic Rationale

The most direct and atom-economical route to saturated nitrogen heterocycles like piperidines is the catalytic hydrogenation of their aromatic pyridine precursors.[3] This approach is widely adopted in both academic and industrial settings due to its efficiency.

Logical Synthesis Pathway

The synthesis of this compound can be logically approached in a two-step sequence starting from a substituted pyridine.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Catalytic Hydrogenation of Ethyl 3-Methylpyridine-3-carboxylate

Core Directive: The foundational step is the reduction of the aromatic pyridine ring to the corresponding saturated piperidine.

Expertise & Causality:

-

Choice of Catalyst (PtO₂ or Pd/C): Platinum group metals are highly effective for pyridine hydrogenation.[3] Platinum(IV) oxide (PtO₂, Adams' catalyst) is a robust choice, often used under acidic conditions which activate the pyridine ring towards reduction by protonation of the nitrogen atom.[3][4] Palladium on carbon (Pd/C) is another widely used and cost-effective alternative.[3] The choice between them can depend on substrate sensitivity and desired reaction conditions.

-

Solvent System (Glacial Acetic Acid): A protic, acidic solvent like glacial acetic acid serves a dual purpose. It acts as a solvent for the starting material and, crucially, it protonates the pyridine nitrogen. This protonation disrupts the ring's aromaticity, making it more susceptible to hydrogenation.[3][4] While other solvents can be used, acetic acid often enhances the catalyst's activity and the reaction rate.[4]

-

Hydrogen Pressure: The aromaticity of the pyridine ring necessitates pressures significantly above atmospheric pressure to achieve complete saturation in a reasonable timeframe. Pressures in the range of 50-70 bar are commonly employed.[3][4]

Experimental Protocol (Representative):

-

Vessel Preparation: To a high-pressure reaction vessel, add ethyl 3-methylpyridine-3-carboxylate (1.0 eq) and glacial acetic acid (5-10 mL per gram of substrate).

-

Catalyst Addition: Carefully add a catalytic amount of Platinum(IV) oxide (PtO₂) (typically 2-5 mol%).

-

Hydrogenation: Seal the reaction vessel and purge it several times with an inert gas (e.g., nitrogen) to remove all oxygen. Pressurize the vessel with hydrogen gas to 50-70 bar.

-

Reaction: Stir the mixture vigorously at room temperature for 6-12 hours, or until hydrogen uptake ceases. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up:

-

Carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Dilute the reaction mixture with a suitable solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric upon exposure to air; ensure the filter cake remains moist.

-

Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 3-methylpiperidine-3-carboxylate as the free base.

-

Step 2: Formation of the Hydrochloride Salt

Core Directive: The final step involves converting the free base into its more stable and easily handled hydrochloride salt.

Expertise & Causality:

-

Rationale for Salt Formation: The free base of piperidines is often an oil and can be susceptible to oxidation. Converting it to a hydrochloride salt typically yields a stable, crystalline solid that is easier to purify, handle, and store.[5] The salt form also enhances solubility in aqueous media, which can be advantageous for certain applications.

-

Reagent and Solvent: Introducing anhydrous hydrogen chloride (either as a gas or a solution in an organic solvent like diethyl ether or isopropanol) into a solution of the free base is the standard method.[6] The choice of solvent is critical for inducing crystallization of the salt. Diethyl ether is commonly used as the hydrochloride salt is often insoluble in it, leading to precipitation.

Experimental Protocol (Representative):

-

Dissolution: Dissolve the crude ethyl 3-methylpiperidine-3-carboxylate free base in anhydrous diethyl ether (10-20 mL per gram of substrate).

-

Acidification: Cool the solution in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.

-

Precipitation: A white solid will precipitate out of the solution. Continue the addition of HCl until no further precipitation is observed.

-

Isolation and Purification:

-

Stir the resulting suspension in the ice bath for 30 minutes.

-

Collect the solid by vacuum filtration and wash it with cold, anhydrous diethyl ether.

-

The crude hydrochloride salt can be further purified by recrystallization. A common solvent system for piperidine hydrochlorides is ethanol/diethyl ether.[3]

-

Dry the purified solid under vacuum to obtain this compound.

-

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Caption: A logical workflow for the analytical validation of the final product.

Expected Analytical Data

While actual spectra should be obtained for each synthesized batch and compared with a reference standard, the following tables outline the expected data.

¹H and ¹³C NMR Spectroscopy: Note: The following are predicted chemical shifts. Actual values may vary based on solvent and experimental conditions.

| Assignment | ¹H NMR (Predicted, ppm) | ¹³C NMR (Predicted, ppm) |

| -CH₃ (on ring) | ~1.0-1.2 (s, 3H) | ~20-25 |

| -CH₂CH₃ (ethyl ester) | ~1.2-1.3 (t, 3H) | ~14-15 |

| -CH₂- (piperidine ring) | ~1.5-2.0 (m) & ~2.8-3.5 (m) | ~25-30, ~40-45, ~50-55 |

| -C- (quaternary) | - | ~45-50 |

| -CH₂CH₃ (ethyl ester) | ~4.1-4.2 (q, 2H) | ~60-62 |

| C=O (ester) | - | ~173-176 |

| NH₂⁺ (hydrochloride) | Broad singlet, variable | - |

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base.

| Ion | Expected m/z |

| [M+H]⁺ (Free Base) | ~172.13 |

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to assess purity.

| Parameter | Typical Condition |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A suitable gradient from low to high %B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm or ELSD/MS |

Applications in Drug Discovery

The presence of a chiral center at the 3-position, combined with ester and methyl functionalities, makes this compound a versatile starting material for creating libraries of compounds for screening against various biological targets, particularly in the realm of neurological disorders.[4]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in pharmaceutical research and development. Its synthesis, primarily through the catalytic hydrogenation of a pyridine precursor, is a robust and scalable method. This guide provides a detailed framework for its synthesis, purification, and characterization, grounded in established chemical principles. By understanding the rationale behind the experimental choices and adhering to rigorous analytical validation, researchers can confidently utilize this compound to advance their drug discovery programs.

References

-

Bourns, A. N., & Tudge, A. P. (n.d.). A New Synthesis of Piperidine. Canadian Science Publishing. [Link]

-

Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1830-1834. [Link]

-

Li, G., et al. (2021). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Molecules, 26(15), 4483. [Link]

-

Pipzine Chemicals. (n.d.). Ethyl Pyridine-3-Carboxylate. [Link]

-

PubChem. (n.d.). (R)-Ethyl 3-methylpiperidine-3-carboxylate. [Link]

-

ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]

-

ChemSynthesis. (n.d.). ethyl 4-diethylamino-5-methylpyridine-3-carboxylate. [Link]

-

LookChem. (n.d.). Cas 123495-48-7,ETHYL (S)-PIPERIDINE-2-CARBOXYLATE HCL. [Link]

-

PubChemLite. (n.d.). 1-ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride (C9H17NO2). [Link]

- Google Patents. (n.d.).

-

RSC Medicinal Chemistry. (n.d.). 4. [Link]

- Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)

-

The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. [Link]

- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

PubChem. (n.d.). Ethyl (3S)-piperidine-3-carboxylate. [Link]

Sources

- 1. 176523-95-8|this compound|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. ethyl (3R)-3-methylpiperidine-3-carboxylate hydrochloride 95% | CAS: 297176-81-9 | AChemBlock [achemblock.com]

- 6. chemrxiv.org [chemrxiv.org]

The Piperidine Carboxylate Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Introduction: The Enduring Significance of the Piperidine Scaffold

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry.[1][2][3][4] Its prevalence in over 70 commercially available drugs is a testament to its remarkable utility as a molecular scaffold.[2] The conformational flexibility of the piperidine ring, its ability to engage in a multitude of intermolecular interactions, and its favorable pharmacokinetic properties make it an ideal framework for the design of therapeutic agents targeting a vast array of biological pathways.[1] This guide delves into the rich history and ongoing evolution of a particularly influential class of piperidine-based compounds: the piperidine carboxylate derivatives. We will explore their initial discovery, trace the development of their synthetic methodologies, and illuminate their critical role as versatile building blocks in the creation of modern pharmaceuticals.

Part 1: From Pepper to Precursor - The Genesis of Piperidine

The story of piperidine begins not in a pristine laboratory, but within the spicy confines of black pepper. In 1850, the Scottish chemist Thomas Anderson first isolated piperidine by reacting piperine, the alkaloid responsible for pepper's pungency, with nitric acid.[5] Shortly after, in 1852, French chemist Auguste Cahours independently accomplished the same feat, bestowing the compound with its enduring name, derived from the Latin word for pepper, Piper.[5]

The piperidine structural motif is not limited to piperine; it is a recurring theme in a diverse range of natural alkaloids.[5] Notable examples include the fire ant toxin solenopsin, the nicotine analog anabasine found in tree tobacco, and the infamous toxic alkaloid coniine from poison hemlock.[5] The early isolation of piperidine from natural sources laid the groundwork for its eventual synthesis and its subsequent explosion in use as a foundational element in synthetic organic chemistry.

Early Synthetic Milestones: The Hydrogenation of Pyridine

While the degradation of natural products provided the initial glimpses of the piperidine structure, the advent of catalytic hydrogenation in the 20th century revolutionized its accessibility. The industrial-scale production of piperidine today relies on the hydrogenation of pyridine, typically over a molybdenum disulfide catalyst.[5] This process, which can also be achieved via a modified Birch reduction using sodium in ethanol, transformed piperidine from a curiosity of natural product chemistry into a readily available and indispensable reagent.[5]

Part 2: The Rise of the Carboxylate: Introducing Functionality and Focus

The true potential of the piperidine scaffold in drug discovery was unlocked with the introduction of the carboxylic acid functionality. This seemingly simple addition provided a versatile "handle" for chemists to elaborate the piperidine core into more complex and targeted molecules. The position of the carboxylate group on the piperidine ring gives rise to three key isomers, each with its own unique history and applications:

-

Piperidine-2-carboxylic acid (Pipecolic Acid)

-

Piperidine-3-carboxylic acid (Nipecotic Acid)

-

Piperidine-4-carboxylic acid (Isonipecotic Acid)

The GABA Connection: Nipecotic Acid and the Dawn of a New Therapeutic Strategy

A pivotal moment in the history of piperidine carboxylates arrived with the investigation of their neurological effects in the 1970s.[6] Research into gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, identified nipecotic acid as a potent inhibitor of GABA uptake.[6][7] This discovery was a watershed moment, as it highlighted the potential of these compounds to modulate neurotransmitter levels in the brain, opening up new avenues for the treatment of neurological disorders such as epilepsy.[7]

However, a significant hurdle emerged: nipecotic acid's hydrophilic and zwitterionic nature prevented it from effectively crossing the blood-brain barrier.[7] This challenge spurred a wave of research aimed at creating prodrugs and derivatives that could deliver the therapeutic benefits of GABA uptake inhibition.[7][8] This line of inquiry ultimately led to the development of drugs like Tiagabine, a marketed anticonvulsant that features a nipecotic acid scaffold.[7]

Part 3: Synthetic Strategies and Methodologies

The synthesis of piperidine carboxylate derivatives has evolved significantly over the years, with a variety of methods developed to achieve high yields and stereocontrol.

Catalytic Hydrogenation of Pyridine Carboxylic Acids: The Workhorse Method

The most common and direct route to nipecotic and isonipecotic acids is the catalytic hydrogenation of their corresponding pyridine precursors (nicotinic and isonicotinic acid, respectively).[9]

Experimental Protocol: Synthesis of Nipecotic Acid via Catalytic Hydrogenation of Nicotinic Acid

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve nicotinic acid in an appropriate solvent, such as water or a lower alcohol.[9]

-

Catalyst Addition: Add a catalytic amount of a noble metal catalyst, such as rhodium on alumina (Rh/Al2O3) or platinum oxide (PtO2).[9]

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure and heat the reaction mixture to the specified temperature.

-

Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake.

-

Workup: Upon completion, cool the reaction, vent the hydrogen, and filter to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure and crystallize the product from a suitable solvent system, such as methanol/water, to yield nipecotic acid.[9]

This method, while robust, often requires high pressures and temperatures, and the cost of noble metal catalysts can be a consideration for large-scale synthesis.[9]

Protecting Group Chemistry: Enabling Selective Functionalization

For the synthesis of more complex pharmaceutical intermediates, selective functionalization of the piperidine nitrogen or the carboxylic acid is often necessary. This is where protecting group chemistry becomes indispensable. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen due to its stability in a range of reaction conditions and its facile removal under mild acidic conditions.[10][11]

Experimental Protocol: N-Boc Protection of Isonipecotic Acid

-

Dissolution: Dissolve isonipecotic acid in a suitable solvent, such as a mixture of dioxane and water.

-

Base Addition: Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid and facilitate the reaction.

-

Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: Acidify the reaction mixture and extract the product with an organic solvent. Dry the organic layer, concentrate under reduced pressure, and purify the resulting N-Boc-isonipecotic acid by recrystallization or chromatography.[10]

The resulting N-Boc-piperidine-4-carboxylic acid is an exceptionally useful building block in medicinal chemistry, allowing for selective amide couplings and esterifications at the carboxylic acid position.[10][11]

Part 4: Applications in Modern Drug Discovery

The versatility of the piperidine carboxylate scaffold has led to its incorporation into a wide range of therapeutic agents targeting diverse disease areas.

Central Nervous System (CNS) Disorders

As highlighted by the history of nipecotic acid, piperidine carboxylate derivatives have played a significant role in the development of drugs for CNS disorders.[1] Their ability to serve as rigid scaffolds that can present pharmacophoric features in a precise three-dimensional orientation makes them ideal for targeting receptors and enzymes in the brain.

Oncology

The piperidine nucleus is a key component of numerous anticancer agents.[12] Piperidine carboxylate derivatives can be utilized to synthesize compounds that inhibit key signaling pathways involved in tumor growth and proliferation.

Infectious Diseases

The piperidine scaffold is also found in a variety of antiviral, antibacterial, and antifungal agents.[12][13] The ability to readily modify the piperidine carboxylate core allows for the optimization of activity against specific pathogens.

Visualization of Key Synthetic Pathways

Caption: General synthetic routes to piperidine and its key carboxylate derivatives.

Conclusion: A Privileged Scaffold with a Bright Future

From its humble origins in black pepper to its current status as a cornerstone of medicinal chemistry, the journey of piperidine and its carboxylate derivatives is a compelling narrative of scientific discovery and innovation. The foundational work on the synthesis and functionalization of these compounds has provided drug discovery scientists with a powerful and versatile toolkit. As our understanding of disease biology continues to deepen, the rational design of novel therapeutics based on the piperidine carboxylate core is certain to remain a fruitful and impactful area of research for years to come.

References

- 1. nbinno.com [nbinno.com]

- 2. Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. ijnrd.org [ijnrd.org]

potential biological activity of substituted piperidines

The substituted piperidine scaffold is a validated and highly successful structural motif in drug discovery. [1][29]Its derivatives have demonstrated a remarkable breadth of biological activities, from targeted anticancer effects and potent CNS modulation to promising antimicrobial properties. The success of this scaffold lies in its unique combination of structural and physicochemical properties, which allow for fine-tuning of potency, selectivity, and pharmacokinetic profiles. [4][5]The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of novel piperidine analogs. As synthetic methodologies become more advanced, enabling precise control over stereochemistry and substitution patterns, the piperidine ring will undoubtedly continue to be a cornerstone of innovation for researchers and scientists in the development of next-generation therapeutics. [30][31]

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

(2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. Archiv der Pharmazie. [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

-

Chikkanna, D., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

-

Charles River Laboratories. (n.d.). In Vivo Pain Models. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

-

Chikkanna, D., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Ben-Gurion University Research Portal. [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Sami Publishing Company. [Link]

-

Kim, D., et al. (2005). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 48(1), 141-151. [Link]

-

Slideshare. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. [Link]

-

Chikkanna, D., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Semantic Scholar. [Link]

-

(2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

(2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. [Link]

-

(2012). Synthesis and antibacterial activities of new piperidine substituted (5R)-t[1][5]riazolylmethyl and (5R)-[(4-F-t[1][5]riazolyl)methyl] oxazolidinones. PubMed. [Link]

-

(2007). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Taylor & Francis Online. [Link]

-

Patsnap. (2025). What in vivo models are used for pain studies?[Link]

-

(2006). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo, 20(6A), 679-681. [Link]

-

Jackson, K. L., et al. (2018). Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. The Journal of Organic Chemistry, 83(15), 8016-8025. [Link]

-

(2007). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. PubMed. [Link]

-

Rivera, G., & Pérez-Arredondo, A. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Journal of Cancer Metastasis and Treatment, 1, 100-106. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

- (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Source not available].

-

Eurofins Advinus. (n.d.). Pain Models for Preclinical Research. [Link]

-

Melior Discovery. (n.d.). in vivo models of Pain, Anesthesia and Algesia. [Link]

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

-

Pei, Y. Q. (1983). A review of pharmacology and clinical use of piperine and its derivatives. Epilepsia, 24(2), 177-182. [Link]

-

(2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Current Neuropharmacology. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

-

DCR, N., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(6), 317-323. [Link]

-

(2011). Synthesis, Characterisation and Antimicrobial Activity Studies of Some New N-Substituted Piperidine Derivatives of 2-(4-chloro-4-(4 chlorophenyl)) Piperidine. Journal of Chemical and Pharmaceutical Research. [Link]

-

(2015). Antimicrobial and antioxidant activities of piperidine derivatives. Academic Journals. [Link]

-

(1961). Experimental Evaluation of Potential Anticancer Agents III. Reproducibility of Primary Animal Tumor Systems Employed in the C.C.N.S.C. Program. Cancer Research. [Link]

-

(1988). In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. PubMed. [Link]

-

(2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. GSC Biological and Pharmaceutical Sciences, 21(02), 061–072. [Link]

-

Rivera, G., & Pérez-Arredondo, A. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]

-

(n.d.). Review On Synthesis And Biological Evaluation Of Novel Piperidine-Substituted Triazine Derivatives. IJCRT.org. [Link]

-

(2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. PubMed. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models. [Link]

-

(n.d.). Representative 2‐substituted piperidine‐containing pharmaceuticals. ResearchGate. [Link]

-